Sp-5,6-DCI-cBiMPS

Description

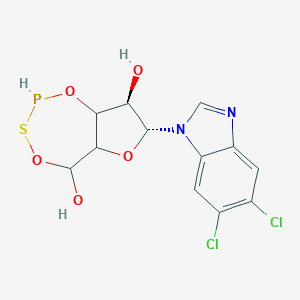

Structure

3D Structure

Properties

IUPAC Name |

(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N2O5PS/c13-4-1-6-7(2-5(4)14)16(3-15-6)11-8(17)9-10(19-11)12(18)21-23-22-20-9/h1-3,8-12,17-18,22H/t8-,9?,10?,11-,12?,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXQEYBSXYJLGP-SBTLNALPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C4C(O3)C(OSPO4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)[C@H]3[C@@H](C4C(O3)C(OSPO4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N2O5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923604 |

Source

|

| Record name | 7-(5,6-Dichloro-1H-benzimidazol-1-yl)tetrahydro-2H,5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120912-54-1 |

Source

|

| Record name | 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120912541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(5,6-Dichloro-1H-benzimidazol-1-yl)tetrahydro-2H,5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Sp-5,6-DCI-cBiMPS Mechanism of Action & PKA Pathway Activation

Executive Summary

Sp-5,6-DCI-cBiMPS (Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) represents a third-generation cAMP analog designed to overcome the limitations of early-stage cyclic nucleotides like 8-Br-cAMP. It is a membrane-permeable, phosphodiesterase (PDE)-resistant, and highly specific activator of Protein Kinase A (PKA) .

This guide details the physicochemical properties that confer its superior cellular kinetics, delineates its precise mechanism of action within the PKA signaling cascade, and provides a validated experimental framework for its application in cellular assays.

Part 1: Molecular Architecture & Physicochemical Properties

To understand the utility of Sp-5,6-DCI-cBiMPS, one must analyze its three critical structural modifications to the native cAMP scaffold.

The "Sp" Stereochemistry (The Trigger)

The phosphate group in this molecule is modified by replacing one peripheral oxygen with sulfur (phosphorothioate). This creates a chiral center at the phosphorus atom.

-

Sp-Isomer: Mimics the active conformation of cAMP, locking the PKA regulatory subunit into a conformation that releases the catalytic subunit.

-

Rp-Isomer (Contrast): The mirror image (Rp-5,6-DCI-cBiMPS) acts as a competitive inhibitor, preventing PKA activation.

-

Benefit: This modification renders the bond highly resistant to hydrolysis by mammalian cyclic nucleotide phosphodiesterases (PDEs), ensuring sustained activation without the "pulse-dampening" effect seen with native cAMP.

The Benzimidazole Ring (The Vehicle)

The adenine base of cAMP is replaced by a 5,6-dichloro-benzimidazole ring.

-

Lipophilicity: This modification significantly increases the partition coefficient (

), allowing the molecule to passively diffuse across the lipid bilayer without the need for acetoxymethyl (AM) ester loading or electroporation. -

Specificity: The bulky dichlorobenzimidazole group sterically hinders binding to non-PKA targets, such as Epac (Exchange protein directly activated by cAMP) and cGMP-dependent protein kinase (PKG), which often confound results when using 8-Br-cAMP or 8-pCPT-cAMP.

Quantitative Comparison of cAMP Analogs[1][2][3]

| Compound | PKA Specificity | PDE Resistance | Membrane Permeability | Epac Activation |

| Sp-5,6-DCI-cBiMPS | High | High | High (Lipophilic) | Negligible |

| 8-Br-cAMP | Moderate | Low (Slow hydrolysis) | Moderate | Yes |

| 8-pCPT-cAMP | Moderate | Low | Moderate | High |

| Forskolin | Low (Global cAMP) | N/A | High | Yes |

Part 2: Mechanism of Action (The PKA Pathway)

The canonical activation of PKA by Sp-5,6-DCI-cBiMPS follows a precise kinetic sequence. Unlike Forskolin, which activates Adenylyl Cyclase (AC) and raises global cAMP levels (activating all cAMP effectors), Sp-5,6-DCI-cBiMPS selectively targets the PKA holoenzyme.

The Activation Sequence

-

Cellular Entry: The lipophilic analog diffuses through the plasma membrane.

-

PDE Evasion: Cytosolic PDEs (e.g., PDE3, PDE4) attempt to hydrolyze the cyclic phosphate bond but fail due to the phosphorothioate protection.

-

Holoenzyme Binding: PKA exists as a tetramer: two Regulatory (R) subunits and two Catalytic (C) subunits. The analog binds cooperatively to the nucleotide-binding sites (A and B) on the R-subunits.

-

Dissociation: Binding induces a conformational change in the R-subunits, reducing their affinity for the C-subunits by several orders of magnitude.

-

Signal Transduction: The liberated C-subunits phosphorylate downstream substrates (e.g., CREB, VASP) at specific Serine/Threonine residues within the consensus sequence Arg-Arg-X-Ser/Thr.

Pathway Visualization

Figure 1: Mechanism of Action. The analog bypasses membrane receptors and PDEs to directly activate PKA, leading to nuclear and cytosolic signaling.

Part 3: Experimental Protocols

Preparation and Storage

-

Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent due to the lipophilic benzimidazole ring. Water solubility is poor.

-

Stock Concentration: Prepare a 10 mM or 100 mM master stock.

-

Storage: Aliquot into small volumes (e.g., 10-20 µL) and store at -20°C.

-

Critical Warning: Do not subject phosphorothioate analogs to repeated freeze-thaw cycles. Although chemically stable, repeated temperature shifts can induce precipitation or minor degradation over months.

Cellular Treatment Workflow

This protocol is designed for adherent mammalian cell lines (e.g., HEK293, HeLa, HUVEC).

Step 1: Serum Starvation (Essential)

-

Culture cells to 70-80% confluence.

-

Replace complete media with serum-free media (or 0.5% FBS) for 4–16 hours prior to treatment.

-

Why? Serum contains growth factors that elevate basal cAMP/PKA activity, masking the specific effect of the analog.

Step 2: Treatment

-

Dose Range: 10 µM – 100 µM (Standard effective dose: 50 µM).

-

Vehicle Control: Treat control wells with an equivalent volume of DMSO (final concentration < 0.1%).

-

Incubation Time:

-

Rapid Signaling (e.g., VASP phosphorylation): 15 – 30 minutes.

-

Gene Expression (e.g., CREB-dependent transcription): 2 – 6 hours.

-

Step 3: Lysis & Validation

-

Wash cells 1x with ice-cold PBS.

-

Lyse immediately in buffer containing phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate).

-

Why? PKA-induced phosphorylation is reversible; phosphatase inhibitors are non-negotiable.

Workflow Visualization

Figure 2: Experimental Workflow. Critical checkpoints include serum starvation to reduce background and phosphatase inhibition during lysis.

Part 4: Troubleshooting & Self-Validating Controls

To ensure scientific integrity (E-E-A-T), every experiment using Sp-5,6-DCI-cBiMPS should include specific controls to rule out off-target effects.

The "Rp" Negative Control

The most robust validation is the use of the diastereomer Rp-5,6-DCI-cBiMPS .

-

Protocol: Pre-incubate cells with the Rp-isomer (100 µM) for 15 minutes before adding the Sp-isomer.

-

Expected Result: The Rp-isomer binds the R-subunit but does not release the C-subunit. It should block the effect of the Sp-isomer. If the biological effect persists, the mechanism is not PKA-dependent.

Differentiating Epac vs. PKA

If you suspect your phenotype might be Epac-driven (a common confounder with cAMP):

-

Test: Use an Epac-specific activator like 8-pCPT-2'-O-Me-cAMP alongside Sp-5,6-DCI-cBiMPS.

-

Logic: If Sp-5,6-DCI-cBiMPS yields a positive result but the Epac activator does not, you have confirmed PKA specificity.

Common Pitfalls

-

Precipitation: The high lipophilicity means the compound can precipitate in aqueous media if the stock concentration is too high or mixing is poor. Solution: Vortex the media immediately upon addition of the DMSO stock.

-

High Background: Failure to serum-starve cells will lead to high basal p-CREB, making the induction appear weak.

References

-

Sandberg, M., et al. (1991). "Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells." Biochemical Journal, 279(Pt 2), 521–527.[1]

-

Biolog Life Science Institute. (n.d.).[2] "Technical Information: Sp-5,6-DCl-cBIMPS." Biolog Product Datasheets.

-

Werner, K., et al. (2011). "Cyclic AMP/PKA-signaling pathway."[3][4] Encyclopedia of Signaling Molecules. Springer.

-

Dostmann, W. R., et al. (1990). "Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinase I and II with analogs of adenosine 3',5'-cyclic phosphorothioates." Journal of Biological Chemistry, 265(18), 10484–10491.

Sources

- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biolog.de [biolog.de]

- 3. D1/5 receptor-mediated enhancement of LTP requires PKA, Src family kinases, and NR2B-containing NMDARs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated regulation of PKA by fast and slow neurotransmission in the nucleus accumbens controls plasticity and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

Sp-5,6-DCl-cBiMPS cAMP analog chemical structure

This guide serves as a definitive technical reference for Sp-5,6-DCl-cBiMPS , a specialized cAMP analog designed for high-precision interrogation of cAMP-dependent protein kinase (PKA) signaling.

Structure, Pharmacodynamics, and Experimental Utility[1]

Executive Summary

Sp-5,6-DCl-cBiMPS (Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate) is a third-generation cAMP analog engineered to overcome the limitations of earlier compounds like 8-Br-cAMP or dibutyryl-cAMP.[1]

Its core value proposition lies in specificity and permeability . Unlike adenosine-based analogs that often cross-activate cGMP-dependent protein kinase (PKG), Sp-5,6-DCl-cBiMPS utilizes a benzimidazole nucleobase to eliminate PKG affinity while maintaining potent PKA activation. Furthermore, the phosphorothioate modification renders it resistant to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), ensuring sustained intracellular activity.

Chemical Identity & Structural Analysis[3][4]

The molecule is a synthetic derivative of cyclic AMP where the adenine base is replaced by a dichlorinated benzimidazole ring, and the cyclic phosphate is modified with a sulfur atom.

2.1 Nomenclature Breakdown

-

Sp: Designates the stereochemical configuration at the phosphorus atom. The "Sp" isomer mimics the active conformation required to bind the PKA regulatory subunit, acting as an agonist. (Conversely, "Rp" isomers typically act as antagonists).

-

5,6-DCl: Indicates two chlorine atoms substituted at the 5 and 6 positions of the benzimidazole ring. This modification significantly increases lipophilicity (logP), facilitating passive diffusion across cell membranes.

-

cBiMPS:

-

cBi: Cyclic Benzimidazole (replaces Adenine).

-

M: Monophosphate.[2]

-

P: Phosphorous.

-

S: Phosphorothioate (Sulfur replaces an exocyclic oxygen).

-

2.2 Structural Specifications

| Property | Data |

| Chemical Name | 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate, Sp-isomer |

| Formula | C₁₂H₁₀Cl₂N₂O₅PS (Free Acid) |

| Molecular Weight | ~397.17 g/mol (Free Acid); ~419.15 g/mol (Na+ Salt) |

| CAS Number | 120912-54-1 |

| Solubility | Water (low), DMSO (high), Ethanol (moderate) |

| UV Max | 254 nm |

2.3 Structural Visualization (Logic Diagram)

The following diagram illustrates the modular engineering of the compound to achieve its pharmacological properties.

Figure 1: Structural Activity Relationship (SAR) of Sp-5,6-DCl-cBiMPS.[3][4] The benzimidazole core confers specificity, chlorination drives permeability, and sulfur modification ensures stability.

Pharmacological Profile[4][9]

3.1 Mechanism of Action: PKA Activation

Sp-5,6-DCl-cBiMPS functions as a biostable PKA agonist .

-

Entry: Diffuses across the plasma membrane due to the lipophilic dichlorobenzimidazole moiety.

-

Binding: Binds cooperatively to the Regulatory (R) subunits of the PKA holoenzyme (

). -

Selectivity: It exhibits a distinct preference for Site B of the PKA type II regulatory subunit (RII), though it activates type I efficiently as well.

-

Activation: Binding induces a conformational change that releases the Catalytic (C) subunits, allowing them to phosphorylate downstream substrates (e.g., CREB, VASP).

3.2 The "Benzimidazole Advantage" (Specificity)

A critical flaw in adenosine-based analogs (like 8-pCPT-cAMP) is their tendency to activate cGMP-dependent protein kinase (PKG) at higher concentrations. The benzimidazole ring of Sp-5,6-DCl-cBiMPS is sterically and electronically incompatible with the PKG cyclic nucleotide binding pocket.

-

PKA Activation Constant (

): Low nanomolar range. -

PKG Activation: Negligible (Selectivity factor > 1000-fold).

3.3 PDE Stability

The "Sp" phosphorothioate modification renders the cyclic phosphate bond resistant to hydrolysis by mammalian phosphodiesterases (PDEs), specifically:

-

PDE I & III: Completely resistant.[1]

-

PDE II: Extremely slow hydrolysis.[1] This allows for stable "clamping" of PKA activity without the need for co-administration of PDE inhibitors (like IBMX), which can introduce off-target effects.

Comparative Analysis: Choosing the Right Analog

| Feature | Sp-5,6-DCl-cBiMPS | 8-Br-cAMP | 8-pCPT-cAMP | Sp-cAMPS |

| PKA Specificity | High (No PKG) | Moderate (Some PKG) | Low (Activates PKG) | High |

| Membrane Permeability | Excellent (Lipophilic) | Poor (Requires high dose) | Good | Poor to Moderate |

| PDE Resistance | High | Moderate | Moderate | High |

| Primary Use Case | Precise PKA activation in intact cells without PKG crosstalk.[3] | General PKA activation (legacy).[5] | Epac activation (specifically the 2'-O-Me analog). | General PKA activation. |

Experimental Protocols

5.1 Preparation and Storage

-

Solvent: Dissolve in anhydrous DMSO to create a 10 mM - 100 mM stock solution. Water solubility is limited (~1-2 mM) and may require mild heating or pH adjustment.

-

Storage: Aliquot stock solutions and store at -20°C. Avoid repeated freeze-thaw cycles. Stable for months in DMSO at -20°C.

5.2 In Vitro Cell Signaling Assay (Intact Cells)

Objective: Verify PKA pathway activation via VASP phosphorylation.

-

Cell Culture: Seed cells (e.g., platelets, HUVECs) in 6-well plates.

-

Equilibration: Serum-starve cells for 2–4 hours if necessary to reduce basal PKA activity.

-

Treatment:

-

Control: DMSO vehicle (0.1%).

-

Experimental: Sp-5,6-DCl-cBiMPS (Typical range: 10 µM – 100 µM ).

-

Positive Control: Forskolin (10 µM).

-

-

Incubation: Incubate at 37°C for 15–60 minutes.

-

Lysis: Aspirate media, wash with ice-cold PBS, and lyse in RIPA buffer containing phosphatase inhibitors.

-

Readout: Western Blot for p-VASP (Ser157) or p-CREB (Ser133) . A band shift or intensity increase confirms PKA activation.

5.3 Pathway Diagram

The following flowchart details the signal transduction pathway activated by Sp-5,6-DCl-cBiMPS.

Figure 2: Signal Transduction Flow. Note the explicit lack of PKG activation and resistance to PDE degradation.

References

-

Dostmann, W. R., et al. (1990). Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinases I and II with analogs of adenosine 3',5'-cyclic phosphorothioates.[4] Journal of Biological Chemistry, 265(18), 10484–10491. Link

-

Sandberg, M., et al. (1991). Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells.[6] Biochemical Journal, 279(Pt 2), 521–527.[6] Link

-

Werner, K., et al. (2011). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3′,5′-cyclic monophosphorothioates: A new class of potent and selective activators of cAMP-dependent protein kinase. Biolog Life Science Institute Technical Notes. Link

Sources

- 1. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]

- 2. echemi.com [echemi.com]

- 3. Sp-5,6-Dcl-cbimps | C12H11Cl2N2O5PS | CID 10250176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

The Definitive Guide to Sp-5,6-DCI-cBiMPS: A Potent, Specific, and Cell-Permeable PKA Activator

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the specific membrane-permeable Protein Kinase A (PKA) activator, Sp-5,6-DCI-cBiMPS. This document provides a detailed exploration of its core attributes, practical applications, and the scientific rationale behind its use in dissecting cyclic AMP (cAMP) signaling pathways.

Introduction: The Need for a Superior PKA Activator

Protein Kinase A is a pivotal serine/threonine kinase that governs a vast array of cellular processes, including metabolism, gene expression, cell proliferation, and apoptosis.[1] The study of PKA signaling has historically relied on cAMP analogs. However, traditional activators often suffer from limitations such as poor cell permeability and rapid degradation by phosphodiesterases (PDEs), complicating the interpretation of experimental results.

Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCI-cBiMPS) was engineered to overcome these challenges. Its defining chemical features—a dichlorinated benzimidazole ring and a phosphorothioate group—confer exceptional lipophilicity for enhanced cell membrane permeability and remarkable resistance to hydrolysis by PDEs.[2] These properties ensure sustained and targeted PKA activation, making it a superior tool for both in vitro and in-cell experiments.[3]

Core Principles of Sp-5,6-DCI-cBiMPS Action

Sp-5,6-DCI-cBiMPS functions as a potent and highly specific activator of PKA. It mimics endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme, leading to the dissociation and subsequent activation of the catalytic subunits. A key characteristic of Sp-5,6-DCI-cBiMPS is its selectivity for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (PKG), allowing for the precise investigation of cAMP-mediated signaling pathways.[3]

Mechanism of PKA Activation

The activation of PKA by Sp-5,6-DCI-cBiMPS follows a well-established mechanism. In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of four molecules of a cAMP analog, such as Sp-5,6-DCI-cBiMPS, to the two regulatory subunits induces a conformational change, leading to the release of the now active catalytic subunits. These active subunits can then phosphorylate downstream substrate proteins on serine or threonine residues within specific consensus sequences.

PKA Activation Signaling Pathway

Caption: Mechanism of PKA activation by Sp-5,6-DCI-cBiMPS.

Quantitative Data and Physicochemical Properties

The utility of Sp-5,6-DCI-cBiMPS in research is underscored by its well-defined chemical and biological properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀Cl₂N₂NaO₅PS | [4] |

| Molecular Weight | 419.2 g/mol | [4] |

| CAS Number | 120912-54-1 | [4] |

| Purity | ≥98% | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in water, DMSO, and ethanol | [5] |

| Storage | -20°C | [6] |

| PKA Activation (Ki) | 30 nM | |

| PKG Activation (Ki) | 10 µM |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, providing clear readouts of PKA activation.

Protocol 1: Assessing PKA Activation in Intact Cells via VASP Phosphorylation

Vasodilator-stimulated phosphoprotein (VASP) is a prominent substrate of PKA, and its phosphorylation at Ser157 is a reliable indicator of PKA activity within cells.[3]

Experimental Workflow for VASP Phosphorylation Analysis

Caption: Workflow for analyzing VASP phosphorylation.

Step-by-Step Methodology:

-

Cell Preparation: Isolate human platelets or culture a cell line of interest to the desired confluency. For suspension cells, adjust the cell density as required.

-

Treatment: Incubate the cells with varying concentrations of Sp-5,6-DCI-cBiMPS (a typical starting range is 1-50 µM) for a predetermined time (e.g., 10-30 minutes) at 37°C. Include a vehicle-only control.

-

Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of VASP.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[7]

-

Immunoblotting:

-

Block the membrane with 5% (w/v) bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5]

-

Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser157) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VASP.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated VASP signal to the total VASP signal.

Protocol 2: In Vitro PKA Kinase Assay

This assay directly measures the enzymatic activity of purified PKA in the presence of Sp-5,6-DCI-cBiMPS.

Step-by-Step Methodology:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing kinase assay buffer, a PKA substrate peptide (e.g., Kemptide), and the desired concentration of Sp-5,6-DCI-cBiMPS.[7]

-

Initiate Reaction: Add purified PKA enzyme to the reaction mixture.

-

Start Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).[7]

-

Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.[7]

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter. The level of radioactivity is directly proportional to the PKA activity.

Key Downstream Targets and Cellular Consequences

The activation of PKA by Sp-5,6-DCI-cBiMPS initiates a signaling cascade that affects numerous downstream targets, leading to diverse cellular responses.

-

Gene Expression (CREB): A primary nuclear target of PKA is the cAMP response element-binding protein (CREB). Upon phosphorylation by the PKA catalytic subunit, CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9] This is a critical mechanism for long-term cellular changes.

-

Metabolism: PKA plays a central role in regulating metabolic pathways. For example, in hepatocytes, PKA activation leads to the phosphorylation and activation of phosphorylase kinase, which in turn activates glycogen phosphorylase, promoting glycogenolysis.[10]

-

Cell Cycle and Apoptosis: The PKA signaling pathway is intricately involved in the regulation of cell proliferation and programmed cell death.[1] The specific outcome is often cell-type and context-dependent.

-

Cardiac Myocyte Contractility: In cardiac muscle cells, PKA phosphorylates several key proteins, including L-type calcium channels and phospholamban, which leads to increased contractility and a faster rate of relaxation.[10]

-

Neurotransmission: PKA is involved in the modulation of synaptic plasticity and the release of neurotransmitters.[11]

Field-Proven Insights and Experimental Causality

-

Choice of Activator: The high specificity of Sp-5,6-DCI-cBiMPS for PKA over PKG is a critical advantage when the goal is to dissect the distinct roles of these two kinases in a biological process.[3]

-

Experimental Duration: The exceptional metabolic stability of Sp-5,6-DCI-cBiMPS, due to its resistance to PDE degradation, makes it the ideal choice for long-term experiments where sustained PKA activation is required.[2]

-

Isozyme Preference: Sp-5,6-DCI-cBiMPS shows a preference for the type II isozyme of PKA. This is an important consideration as PKA isozymes can be differentially localized within the cell through A-kinase anchoring proteins (AKAPs), leading to the phosphorylation of distinct substrate pools.[8]

-

Controls are Critical: When using Sp-5,6-DCI-cBiMPS, it is essential to include appropriate controls. A vehicle-only control is standard. For assessing specificity, a PKA inhibitor (e.g., H-89) can be used in conjunction with the activator.

Conclusion

Sp-5,6-DCI-cBiMPS stands out as a powerful and reliable tool for the investigation of PKA signaling. Its superior chemical and biological properties, including high cell permeability, metabolic stability, and specificity, provide researchers with a robust means to activate PKA in a controlled and sustained manner. The experimental protocols and insights provided in this guide are intended to empower researchers to design and execute rigorous experiments, leading to a deeper understanding of the multifaceted roles of PKA in health and disease.

References

- Butt, E., van Bemmelen, M., Fischer, L., Walter, U., & Jastorff, B. (1990). Synthesis and biological activities of new cGMP-and cAMP-analogues. Naunyn-Schmiedeberg's archives of pharmacology, 341(Suppl), R87.

-

Sandberg, M., Butt, E., Nolte, C., Fischer, L., Halbrügge, M., Beltman, J., Jahnsen, T., Genieser, H. G., Jastorff, B., & Walter, U. (1991). Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells. Biochemical Journal, 279(Pt 2), 521–527. [Link]

- Vliem, M. J., Tulp, A., Verlaan, I., van der Laan, L. J., & de Jonge, H. R. (1998). Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility. Molecular and Cellular Biochemistry, 181(1-2), 123–132.

- Calbiochem. (n.d.). Sp-5,6-DCI-cBiMPS, Sodium Salt.

-

Bio-Rad. (n.d.). Signal transduction - PKA signaling Pathway Map. Retrieved from [Link]

- Boshart, M., Weih, F., Nichols, M., & Schütz, G. (1991). The tissue-specific extinguisher locus TSE1 encodes a regulatory subunit of cAMP-dependent protein kinase. Cell, 66(4), 849–859.

- Taylor, S. S., Buechler, J. A., & Yonemoto, W. (1990). cAMP-dependent protein kinase: framework for a diverse family of regulatory enzymes. Annual review of biochemistry, 59, 971–1005.

- Taskén, K., & Aandahl, E. M. (2004). Localized effects of cAMP mediated by distinct routes of protein kinase A. Physiological reviews, 84(1), 137–167.

- Wong, W., & Scott, J. D. (2004). AKAP signalling complexes: focal points in space and time. Nature reviews. Molecular cell biology, 5(12), 959–970.

-

Nichols, M., Weih, F., Schmid, W., DeVack, C., Kowenz-Leutz, E., Lückow, B., Boshart, M., & Schütz, G. (1992). Phosphorylation of CREB affects its binding to high and low affinity sites: implications for cAMP induced gene transcription. The EMBO journal, 11(9), 3337–3346. [Link]

- Gonzalez, G. A., & Montminy, M. R. (1989).

- Mayr, B., & Montminy, M. (2001). Transcriptional regulation by the phosphorylation-dependent factor CREB. Nature reviews. Molecular cell biology, 2(8), 599–609.

- Shabb, J. B. (2001). Physiological substrates of cAMP-dependent protein kinase. Chemical reviews, 101(8), 2381–2411.

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

-

Wikipedia. (n.d.). Protein kinase A. Retrieved from [Link]

Sources

- 1. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 2. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Phosphorylation of CREB affects its binding to high and low affinity sites: implications for cAMP induced gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protein kinase A - Wikipedia [en.wikipedia.org]

- 11. What are PKA modulators and how do they work? [synapse.patsnap.com]

Precision vs. Generalism in cAMP Signaling: A Technical Comparison of Sp-5,6-DCI-cBiMPS and 8-Br-cAMP

Executive Summary

In the investigation of cyclic nucleotide signaling, the choice of agonist dictates the resolution of the biological data. 8-Br-cAMP has long served as the "sledgehammer"—a robust, general-purpose elevator of cAMP activity. However, its lack of specificity (activating both PKA and Epac) and susceptibility to phosphodiesterase (PDE) degradation limit its utility in precision mechanistics.

Sp-5,6-DCI-cBiMPS represents the "scalpel." It is a highly lipophilic, hydrolysis-resistant, and site-selective activator of Protein Kinase A (PKA). This guide delineates the physicochemical and pharmacodynamic divergences between these two compounds, providing a roadmap for researchers transitioning from general screening to precise pathway dissection.

Part 1: Molecular Architecture & Physicochemical Properties

The functional differences between these molecules stem directly from their structural modifications to the adenosine 3',5'-cyclic monophosphate (cAMP) core.

8-Br-cAMP: The First-Generation Analog

-

Modification: Bromination at the C-8 position of the adenine ring.

-

Effect: This modification forces the glycosidic bond into the syn conformation, which enhances affinity for PKA but does not eliminate affinity for other cAMP targets like Epac (Exchange Protein directly Activated by cAMP) or CNG channels.

-

Permeability: Moderately more lipophilic than endogenous cAMP, but often requires high extracellular concentrations (0.1 – 1.0 mM) to achieve effective intracellular saturation.

Sp-5,6-DCI-cBiMPS: The Third-Generation Specialist

-

Modification A (The "Sp"): A sulfur substitution at the exocyclic phosphate oxygen (Phosphorothioate).[1][2] This creates a chiral center; the "Sp" isomer mimics the active conformation required for PKA activation, while rendering the bond highly resistant to PDE hydrolysis.

-

Modification B (The "DCI-cBiMPS"): The adenine ring is replaced by a 5,6-dichloro-benzimidazole ring.

-

Effect: The benzimidazole ring drastically increases lipophilicity (logP), allowing rapid membrane translocation. Crucially, this bulky hydrophobic moiety creates steric hindrance that prevents binding to Epac, resulting in high PKA specificity.

Comparative Physicochemical Table

| Feature | 8-Br-cAMP | Sp-5,6-DCI-cBiMPS |

| Primary Target | PKA (RI & RII), Epac, CNG Channels | PKA (High Specificity) |

| PKA Isozyme Preference | Non-selective | Site B of PKA Type II (RII) |

| Membrane Permeability | Low to Moderate (Requires mM dosing) | High (Effective at low µM) |

| PDE Resistance | Partial (Slowly hydrolyzed) | Absolute (Resistant to PDE I, II, III) |

| Epac Activation | Yes (Agonist) | No (or Negligible) |

| Solubility | Water soluble | Requires DMSO/Ethanol stock |

Part 2: Pharmacodynamics & Selectivity Profile

The "Site Selectivity" Mechanism

To understand the potency of Sp-5,6-DCI-cBiMPS, one must understand the PKA activation mechanism. The PKA Regulatory (R) subunit has two cAMP binding sites:[3]

-

Site A: Fast dissociation.

-

Site B: Slow dissociation.

-

8-Br-cAMP binds indiscriminately.

-

Sp-5,6-DCI-cBiMPS exhibits a distinct preference for Site B (specifically on RII subunits).

Application Insight: For maximal (synergistic) activation of PKA without side effects, researchers often combine Sp-5,6-DCI-cBiMPS (Site B binder) with N6-Benzoyl-cAMP or 6-MBC-cAMP (Site A binders). This "lock and key" approach activates PKA at significantly lower concentrations than 8-Br-cAMP alone.

The Epac Confounder

A critical flaw in using 8-Br-cAMP for PKA studies is its cross-activation of Epac (RapGEF3/4). If your phenotype (e.g., cell adhesion, secretion) involves Rap1 signaling, 8-Br-cAMP will yield false positives for PKA involvement. Sp-5,6-DCI-cBiMPS avoids this off-target effect.

Visualization: Signaling Divergence

The following diagram illustrates the entry and target specificity differences.

Figure 1: Mechanistic divergence. 8-Br-cAMP (Red) activates both PKA and Epac and is susceptible to PDE. Sp-5,6-DCI-cBiMPS (Green) selectively activates PKA and resists degradation.

Part 3: Experimental Optimization & Protocols

Solubilization and Handling

-

8-Br-cAMP:

-

Solvent: Water or PBS.

-

Stock: 100 mM (stable at -20°C).

-

Note: Hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent moisture uptake.

-

-

Sp-5,6-DCI-cBiMPS:

-

Solvent:DMSO (dimethyl sulfoxide) is required due to the lipophilic benzimidazole ring.

-

Stock: 10-50 mM in DMSO.

-

Precaution: Ensure final DMSO concentration in cell culture is <0.1% to avoid solvent toxicity.

-

Protocol: PKA-Specific Activation in Intact Cells

This protocol validates PKA involvement while ruling out Epac, using Sp-5,6-DCI-cBiMPS.

Objective: Measure CREB phosphorylation (Ser133) as a readout of specific PKA activation.

Reagents:

-

Sp-5,6-DCI-cBiMPS (Biolog Cat.[4] No. D 014)

-

H-89 (PKA Inhibitor - Optional negative control)

Workflow:

-

Seeding: Plate cells (e.g., HEK293, HUVEC) to 70-80% confluence.

-

Starvation: Serum-starve cells for 4-12 hours to reduce basal PKA activity.

-

Preparation of Agonists:

-

Dilute Sp-5,6-DCI-cBiMPS stock (DMSO) into warm media to 10 µM, 20 µM, 50 µM .

-

Dilute 8-Br-cAMP stock (H2O) into warm media to 100 µM, 500 µM, 1 mM .

-

-

Incubation:

-

Treat cells for 15 - 30 minutes at 37°C.

-

Note: Sp-5,6-DCI-cBiMPS acts faster due to rapid permeation. 8-Br-cAMP may require longer (30-60 min) for equilibration.

-

-

Lysis: Aspirate media and immediately lyse in SDS sample buffer containing phosphatase inhibitors (NaF, Na3VO4).

-

Analysis: Western Blot for pCREB (Ser133) vs. Total CREB.

Expected Results:

-

Sp-5,6-DCI-cBiMPS: Strong pCREB signal at low concentrations (10-50 µM).

-

8-Br-cAMP: Moderate pCREB signal requiring high concentrations (>500 µM).

-

Interpretation: If Sp-5,6-DCI-cBiMPS recapitulates the phenotype at low doses, the effect is PKA-mediated. If only high-dose 8-Br-cAMP works, consider Epac involvement or non-specific effects.

Part 4: Logical Decision Tree (Experimental Design)

When should you use which compound?

Figure 2: Selection logic. Sp-5,6-DCI-cBiMPS is the choice for specificity and harsh hydrolytic environments.

References

-

Sandberg, M., et al. (1991).[2][9] "Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells." Biochemical Journal, 279, 521–527.[2]

-

Biolog Life Science Institute. "Technical Information: Sp-5,6-DCl-cBIMPS (Cat. No. D 014)." Biolog Datasheets.

-

Dostmann, W.R., et al. (1990).[2] "Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinases I and II with analogs of adenosine 3',5'-cyclic phosphorothioates." Journal of Biological Chemistry, 265(18), 10484-10491.

-

Werner, K., et al. (2011). "Quantification of cAMP-dependent protein kinase A (PKA) activity using a specific, highly sensitive and robust cell-based assay." Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Christensen, A.E., et al. (2003). "cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension." Journal of Biological Chemistry, 278(37), 35394-35402.

Sources

- 1. biolog.de [biolog.de]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]

The Discerning Activator: A Technical Guide to Sp-5,6-DCI-cBiMPS for Precision in Signal Transduction Research

For researchers, scientists, and drug development professionals navigating the complexities of cyclic AMP (cAMP) signaling, the choice of chemical tools is paramount. This guide provides an in-depth exploration of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCI-cBiMPS), a potent and highly specific activator of cAMP-dependent protein kinase (PKA). We will delve into its mechanism of action, its superiority over other cAMP analogs, and provide practical, field-proven protocols for its application in key experimental workflows.

Introduction: The Quest for Specificity in cAMP Signaling

The second messenger cAMP orchestrates a vast array of cellular processes by activating downstream effectors. The two primary intracellular receptors for cAMP are the well-characterized Protein Kinase A (PKA) and the more recently identified Exchange Protein directly activated by cAMP (EPAC). Delineating the distinct roles of these two pathways is a central challenge in signal transduction research. The ideal chemical probe for this purpose would selectively activate one effector without cross-reacting with the other. Sp-5,6-DCI-cBiMPS has emerged as a superior tool for the specific interrogation of PKA-mediated signaling cascades.

Core Principles of Sp-5,6-DCI-cBiMPS Action

Sp-5,6-DCI-cBiMPS is a structural analog of cAMP, but with key chemical modifications that confer its unique and advantageous properties.[1] It functions by binding to the regulatory subunits of the PKA holoenzyme, causing a conformational change that liberates the catalytic subunits. These active catalytic subunits are then free to phosphorylate downstream serine and threonine residues on target proteins, initiating a cascade of cellular events.[2]

Several features distinguish Sp-5,6-DCI-cBiMPS from endogenous cAMP and other synthetic analogs:

-

High Potency and PKA Specificity: It is a potent activator of both PKA type I and type II isozymes.[3] Crucially, it exhibits negligible activation of the closely related cGMP-dependent protein kinase (PKG), a common off-target effect of other cAMP analogs like 8-pCPT-cAMP.[1][3]

-

EPAC Selectivity: While direct comparative studies are limited, the structural modifications known to confer EPAC selectivity, such as the 2'-O-methyl substitution found in analogs like 8-pCPT-2'-O-Me-cAMP, are absent in Sp-5,6-DCI-cBiMPS.[4] This strongly suggests a lack of significant EPAC activation, making it a reliable tool for isolating PKA-specific effects.

-

Metabolic Stability: The phosphorothioate modification renders Sp-5,6-DCI-cBiMPS highly resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that rapidly degrade cAMP.[1] This ensures sustained PKA activation in intact cells.

-

Cell Permeability: Its high lipophilicity allows for efficient diffusion across cell membranes, a critical feature for in-cellulo studies.[1]

The following diagram illustrates the canonical cAMP signaling pathway and the specific point of intervention for Sp-5,6-DCI-cBiMPS.

Quantitative Data Summary and Comparative Analysis

The superiority of Sp-5,6-DCI-cBiMPS as a PKA-specific activator is evident in its biochemical parameters when compared to other commonly used cAMP analogs.

| Feature | Sp-5,6-DCI-cBiMPS | 8-pCPT-cAMP |

| PKA Specificity | Highly specific for PKA | Activates both PKA and PKG |

| PKA Type I (Ka) | 48 nM | 80 nM |

| PKA Type II (Ka) | 35 nM | Not specified in provided context |

| PKG Activation (Ka) | >10,000 nM | Potent activator |

| EPAC Activation | Not a significant activator | Can activate EPAC |

| Metabolic Stability | Not significantly hydrolyzed by PDEs | Hydrolyzed by PDEs |

| Lipophilicity | Higher | Lower |

Table 1: Comparative properties of Sp-5,6-DCI-cBiMPS and 8-pCPT-cAMP. Data compiled from[1][3].

Experimental Protocols: A Practical Guide

The true utility of a chemical probe is demonstrated in its application. Here, we provide detailed protocols for the use of Sp-5,6-DCI-cBiMPS in common experimental workflows.

Assessing PKA-Mediated Phosphorylation by Western Blot

This protocol outlines the steps to detect the phosphorylation of a known PKA substrate, such as CREB (at Ser133) or VASP (at Ser157), in response to Sp-5,6-DCI-cBiMPS treatment.

Materials:

-

Cells of interest cultured in appropriate media

-

Sp-5,6-DCI-cBiMPS (stock solution in DMSO or water)

-

Phosphatase inhibitor cocktail

-

Protease inhibitor cocktail

-

Lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific for the PKA substrate and total protein for loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with varying concentrations of Sp-5,6-DCI-cBiMPS (a dose-response from 1 µM to 50 µM is a good starting point) for a predetermined time (e.g., 15-30 minutes). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer supplemented with phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an appropriate imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

The following diagram outlines this experimental workflow.

Real-time Monitoring of PKA Activity with FRET-based Biosensors

For a more dynamic view of PKA activity, Förster Resonance Energy Transfer (FRET)-based biosensors, such as A-Kinase Activity Reporter (AKAR), can be employed.[5] These genetically encoded reporters can be expressed in living cells to monitor PKA activity in real-time.

Principle:

AKAR typically consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) flanking a PKA substrate peptide and a phospho-amino acid binding domain. When PKA is inactive, the biosensor is in an "open" conformation, and excitation of CFP results in its characteristic emission. Upon PKA activation by Sp-5,6-DCI-cBiMPS, the substrate peptide is phosphorylated, leading to a conformational change that brings CFP and YFP into close proximity. This allows for FRET to occur, where the energy from the excited CFP is transferred to YFP, resulting in YFP emission. The ratio of YFP to CFP emission is a direct measure of PKA activity.[2][6]

Protocol Outline:

-

Cell Transfection: Transfect cells with a plasmid encoding a FRET-based PKA biosensor (e.g., AKAR3).

-

Live-Cell Imaging: Culture the transfected cells on a suitable imaging dish and mount on a fluorescence microscope equipped for ratiometric FRET imaging.

-

Baseline Measurement: Acquire baseline CFP and YFP emission signals before stimulation.

-

Stimulation: Add Sp-5,6-DCI-cBiMPS to the imaging medium at the desired concentration.

-

Time-lapse Imaging: Continuously acquire CFP and YFP images over time to monitor the change in the FRET ratio.

-

Data Analysis: Quantify the change in the YFP/CFP emission ratio over time to determine the kinetics of PKA activation.

This advanced technique provides unparalleled spatial and temporal resolution of PKA activity within living cells, and the use of Sp-5,6-DCI-cBiMPS ensures that the observed FRET signal is specifically due to PKA activation.

Trustworthiness and Self-Validating Systems

To ensure the integrity of your findings when using Sp-5,6-DCI-cBiMPS, it is crucial to incorporate appropriate controls:

-

Dose-Response: Always perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. This minimizes the potential for off-target effects at excessively high concentrations.[7]

-

PKA Inhibition: To confirm that the observed effects are indeed PKA-dependent, pre-treat cells with a PKA inhibitor (e.g., H89 or KT5720) before adding Sp-5,6-DCI-cBiMPS.

-

EPAC-selective Activator: As a complementary control, use an EPAC-selective activator like 8-pCPT-2'-O-Me-cAMP to demonstrate that the PKA-specific effects are not replicated.[4][8]

-

Negative Control Cells: If possible, use cells known to be deficient in PKA to show a lack of response to Sp-5,6-DCI-cBiMPS.

Conclusion: Empowering Precision in PKA Research

Sp-5,6-DCI-cBiMPS stands out as a premier chemical tool for the discerning researcher focused on cAMP-PKA signaling. Its high potency, specificity, and metabolic stability provide a reliable means to dissect the intricate roles of PKA in health and disease. By understanding its core principles and applying it within well-controlled experimental frameworks, scientists can confidently elucidate the downstream consequences of PKA activation, paving the way for new discoveries and therapeutic interventions.

References

-

Sandberg, M., Butt, E., Nolte, C., Fischer, L., Halbrügge, M., Beltman, J., Jahnsen, T., Genieser, H. G., Jastorff, B., & Walter, U. (1991). Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells. Biochemical Journal, 279(Pt 2), 521–527. [Link]

-

PubMed. (1991). Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells. Retrieved from [Link]

-

Holz, G. G. (2007). Epac-selective cAMP analogs: new tools with which to evaluate the signal transduction properties of cAMP-regulated guanine nucleotide exchange factors. Cellular Signalling, 19(11), 2155-2166. [Link]

-

Kiermayer, S., Biondi, R. M., Im, K., Duda, T., Sharma, R. K., & Conti, M. (2005). Epac activation converts cAMP from a proliferative into a differentiation signal in PC12 cells. Molecular and Cellular Biology, 25(14), 6205–6218. [Link]

-

Harrison, R. A., Reynolds, S., & Jones, R. (2001). Rapid PKA-catalysed phosphorylation of boar sperm proteins induced by the capacitating agent bicarbonate. Reproduction, 122(5), 757-769. [Link]

-

Zhang, J., Ma, Y., Taylor, S. S., & Tsien, R. Y. (2001). Genetically encoded reporters of protein kinase A activity reveal impact of substrate tethering. Proceedings of the National Academy of Sciences, 98(26), 14997-15002. [Link]

-

DiPilato, L. M., Cheng, X., & Zhang, J. (2004). Targeting FRET-based reporters for cAMP and PKA activity using AKAP79. Molecules, 9(8), 653-664. [Link]

-

ResearchGate. (2006). Cell physiology of cAMP sensor Epac. Retrieved from [Link]

-

ResearchGate. (2013). How to monitor PKA activity by western blot?. Retrieved from [Link]

-

Holz, G. G., Kang, G., Harbeck, M., Roe, M. W., & Chepurny, O. G. (2006). Cell physiology of cAMP sensor Epac. The Journal of Physiology, 577(Pt 1), 5–15. [Link]

-

ResearchGate. (2019). Chemical concentrations in cell culture compartments (C 5 ). Retrieved from [Link]

-

Allen, M. D., & Zhang, J. (2006). FRET biosensors reveal AKAP-mediated shaping of subcellular PKA activity and a novel mode of Ca2+/PKA crosstalk. The Journal of Biological Chemistry, 281(45), 34629–34638. [Link]

-

McPhee, I., & Kelly, E. (2006). PKA and Epac synergistically inhibit smooth muscle cell proliferation. Cellular Signalling, 18(11), 1957-1965. [Link]

-

Wang, L., Liu, L., Wang, H., & Chen, Z. (2014). Cyclic-AMP-dependent protein kinase (PKA) activity assay based on FRET between cationic conjugated polymer and chromophore-labeled peptide. Analyst, 139(1), 167-171. [Link]

-

Kang, G., Joseph, J. W., Chepurny, O. G., Monaco, M., Wheeler, M. B., Bos, J. L., Schwede, F., Genieser, H. G., & Holz, G. G. (2003). Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells. The Journal of Biological Chemistry, 278(10), 8277–8285. [Link]

-

Murray, A. J. (2008). EPAC proteins transduce diverse cellular actions of cAMP. Trends in Pharmacological Sciences, 29(12), 614–621. [Link]

-

Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

-

Buffone, M. G., Wertheimer, E. V., & Krapf, D. (2024). A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond). Frontiers in Cell and Developmental Biology, 12, 1358994. [Link]

-

Klarenbeek, J., & Jalink, K. (2014). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in Molecular Biology, 1071, 131–143. [Link]

-

Bio-protocol. (2018). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Retrieved from [Link]

-

SinoBiological. (n.d.). Kinase Activators: 8-pCPT-2-O-Me-cAMP-AM. Retrieved from [Link]

-

Carnegie, G. K., Means, C. K., & Scott, J. D. (2008). Phosphorylation of the cAMP-dependent Protein Kinase (PKA) Regulatory Subunit Modulates PKA-AKAP Interaction, Substrate Phosphorylation, and Calcium Signaling in Cardiac Cells. The Journal of Biological Chemistry, 283(24), 16597–16606. [Link]

-

Leist, M., Hasiwa, N., & Hengstler, J. G. (2019). Chemical concentrations in cell culture compartments (C5). Alternatives to Animal Experimentation, 36(1), 147–151. [Link]

-

Fischer, F. C., Henneberger, L., Schug, M., & Leist, M. (2020). Chemical concentrations in cell culture compartments (C5). Alternatives to Animal Experimentation, 37(4), 675–682. [Link]

Sources

- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FRET-based direct detection of dynamic protein kinase A activity on the sarcoplasmic reticulum in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Epac-selective cAMP analogs: new tools with which to evaluate the signal transduction properties of cAMP-regulated guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FRET biosensors reveal AKAP-mediated shaping of subcellular PKA activity and a novel mode of Ca2+/PKA crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Sp-5,6-dichloro-cBIMPS – The Surgical Scalpel of cAMP Signaling

Executive Summary

In the dissection of cyclic AMP (cAMP) signaling, the endogenous ligand is a blunt instrument. cAMP activates a promiscuous network of effectors including Protein Kinase A (PKA), Exchange Proteins directly Activated by cAMP (EPAC), and Cyclic Nucleotide-Gated (CNG) channels, while being rapidly degraded by phosphodiesterases (PDEs).[1]

Sp-5,6-dichloro-cBIMPS (Sp-5,6-DCl-cBIMPS) represents a critical evolution in chemical biology. It is a membrane-permeant, phosphorothioate analogue designed to act as a highly specific PKA activator that is resistant to hydrolysis.[2][3] Its primary utility lies in its ability to isolate PKA-dependent pathways from EPAC-mediated signaling, a distinction that older analogues (like 8-pCPT-cAMP) often fail to make.

This guide details the mechanistic basis of this specificity, comparative profiling against other analogues, and validated protocols for its application in cellular models.

Chemical Architecture & Mechanistic Basis

The structural modifications of Sp-5,6-DCl-cBIMPS are not arbitrary; they are engineered to overcome the limitations of native cAMP.

The Benzimidazole Modification (Specificity)

Unlike cAMP, which contains a purine (adenine) ring, Sp-5,6-DCl-cBIMPS utilizes a 5,6-dichloro-benzimidazole ring.

-

Mechanism: This lipophilic ring structure creates steric hindrance that prevents the molecule from effectively engaging the cAMP-binding domains (CBD) of EPAC, while retaining high affinity for the CBDs of PKA (R-subunits).

-

Result: Drastically reduced affinity for EPAC compared to PKA.

The Phosphorothioate Modification (Stability)

The "Sp" prefix denotes the stereochemical modification where an exocyclic oxygen atom on the phosphate group is replaced by sulfur in the Sp configuration.

-

Mechanism: This substitution renders the phosphodiester bond highly resistant to hydrolysis by mammalian PDEs.

-

Result: Sustained intracellular activation without the need for PDE inhibitors (like IBMX), which can cause off-target side effects.

The Specificity Profile: PKA vs. EPAC vs. PKG[4]

The most critical error in cAMP research is assuming that "cAMP analogues" are interchangeable. The table below contrasts Sp-5,6-DCl-cBIMPS with the endogenous ligand and the commonly misused 8-pCPT-cAMP.

Table 1: Comparative Activity Profile

| Compound | PKA Activation (Ki) | EPAC Activation | PKG Activation | PDE Stability | Membrane Permeability |

| cAMP (Endogenous) | High (Standard) | High | Low | Very Low (Rapid Hydrolysis) | Low (Requires transporters) |

| Sp-5,6-DCl-cBIMPS | Potent (Ki ~30 nM) | Negligible | Very Low (Ki > 10 µM) | High (Resistant) | High (Lipophilic) |

| 8-pCPT-cAMP | Potent | High (Agonist) | Moderate | Low/Moderate | Moderate |

| 6-Bnz-cAMP | Potent | Negligible | Low | Moderate | High |

Key Insight: Researchers often use 8-pCPT-cAMP believing it is a generic cAMP agonist. However, because it activates EPAC strongly, it cannot distinguish between PKA and EPAC pathways. Sp-5,6-DCl-cBIMPS is the superior choice for isolating PKA activity. [4]

Visualization: Signaling Pathway Divergence

The following diagram illustrates how Sp-5,6-DCl-cBIMPS selectively engages PKA while bypassing the EPAC branch, unlike native cAMP.

Figure 1: Differential activation logic. Note that Sp-5,6-DCl-cBIMPS bypasses EPAC and resists PDE degradation, isolating the PKA signal.

Experimental Protocols

To ensure reproducibility, the following protocol emphasizes proper solubilization and concentration windows to maintain specificity.

Preparation and Storage

-

Solubility: Sp-5,6-DCl-cBIMPS is lipophilic.[2][5][6] It is best dissolved in DMSO (Dimethyl sulfoxide).

-

Stock Concentration: Prepare a 10 mM or 100 mM stock in high-quality anhydrous DMSO.

-

Aqueous Solubility: It can be dissolved in water/buffer but requires heating and vortexing; DMSO is preferred for consistency.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Treatment Protocol (Adherent Cells)

Objective: Specifically activate PKA without inducing EPAC or PDE artifacts.

-

Serum Starvation (Optional but Recommended):

-

Replace growth medium with serum-free medium 4–12 hours prior to treatment to reduce basal signaling noise.

-

-

Pre-incubation:

-

If using adherent cells, ensure cells are 70-80% confluent.

-

-

Treatment:

-

Concentration Window: Use 10 µM – 50 µM .

-

Why? The Ki is ~30 nM in cell-free systems, but cell loading requires higher extracellular gradients. At 50 µM, it remains highly selective for PKA over PKG (Ki > 10 µM).

-

-

Vehicle Control: Treat control wells with an equivalent volume of DMSO (final concentration < 0.1%).

-

-

Incubation Time:

-

Fast Signaling (Phosphorylation): 15 – 60 minutes.

-

Gene Expression: 4 – 24 hours.

-

Note: Due to PDE resistance, the signal will be sustained longer than with Forskolin or native cAMP.

-

-

Lysis/Readout:

-

Wash cells with ice-cold PBS and lyse immediately for Western Blot (e.g., Phospho-CREB or Phospho-VASP detection).

-

The "Twin-Control" Validation System

To scientifically prove PKA dependence, you must use a negative control system:

-

Agonist: Sp-5,6-DCl-cBIMPS (Activates PKA).

-

Antagonist: Rp-8-Br-cAMPS or Rp-cAMPS .

-

Logic: If the effect of Sp-5,6-DCl-cBIMPS is blocked by the Rp-isomer (a specific PKA inhibitor), the effect is confirmed to be PKA-mediated.

-

Troubleshooting & Artifact Avoidance

| Issue | Likely Cause | Solution |

| Precipitation in Media | Stock concentration too high or cold media. | Dilute the DMSO stock into a small volume of warm media before adding to the main culture dish. |

| Unexpected EPAC Activity | Contamination or wrong analogue used. | Verify identity. Do not confuse with 8-pCPT-cAMP. Use an EPAC-specific agonist (8-pCPT-2'-O-Me-cAMP) as a positive control to distinguish phenotypes. |

| High Background | Basal PKA activity. | Increase serum starvation time. Use the Rp-isomer to determine baseline PKA activity. |

Visualization: Experimental Workflow

Figure 2: Step-by-step application workflow for ensuring optimal PKA activation.

References

-

Sandberg, M., et al. (2005). Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells. Biochemical Journal. [Link]

-

Biolog Life Science Institute. (n.d.). Technical Information: Sp-5,6-DCl-cBIMPS (Cat.[2][3][4][5][6][7][8] No. D 014). [Link]

-

Christensen, A. E., et al. (2003). cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension.[9] Journal of Biological Chemistry. [Link]

-

Werner, K., et al. (2011). 5,6-Dichloro-benzimidazole-1-β-D-ribofuranoside-3',5'-cyclic monophosphorothioate (cBiMPS): a potent and specific activator of cyclic AMP-dependent protein kinase. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Sp-5,6-dichloro-cBIMPS (sodium salt) - Labchem Catalog [www2.labchem.com.my]

- 9. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Phosphodiesterase-Resistant cAMP Analogs

Optimizing Signal Transduction Assays: Specificity, Stability, and Artifact Avoidance

Executive Summary

Cyclic AMP (cAMP) is a ubiquitous second messenger, but its transient nature—driven by rapid hydrolysis via phosphodiesterases (PDEs)—makes it a poor tool for sustained pathway interrogation in experimental settings. To overcome this, researchers utilize PDE-resistant analogs. However, the selection of these analogs is often based on historical convention (e.g., Dibutyryl-cAMP) rather than mechanistic precision, leading to significant experimental artifacts, including off-target epigenetic modifications and non-specific kinase activation.

This guide provides a technical framework for selecting and utilizing third-generation cAMP analogs, distinguishing between PKA-selective, Epac-selective, and generalist tools while mitigating the "butyrate trap" and permeability issues.

Part 1: The Mechanistic Need (PDE Resistance)

In a native system, cAMP signaling is spatiotemporally confined. G-protein coupled receptors (GPCRs) stimulate Adenylyl Cyclase (AC), generating cAMP microdomains. These pools are rapidly degraded by PDEs to prevent constitutive signaling.

The Experimental Problem: Exogenous cAMP added to cell culture is ineffective because:

-

Hydrophilic Nature: It cannot cross the lipid bilayer.

-

Rapid Hydrolysis: Extracellular and intracellular PDEs degrade it into 5'-AMP within minutes.

The Solution: Chemical modification at the N6-amino, C8, or the cyclic phosphate moiety confers two critical properties: membrane permeability and PDE resistance .[1]

Diagram 1: The cAMP Signaling Blockade

This diagram illustrates the native pathway and the intervention points of resistant analogs.

Caption: Pathway flow showing where resistant analogs bypass PDE degradation to sustain PKA/Epac signaling.

Part 2: Chemical Classes & Selection Matrix

Do not treat all analogs as interchangeable. Their chemical modifications dictate their target specificity (PKA vs. Epac) and their side-effect profiles.

The "Old Guard": Dibutyryl-cAMP (db-cAMP)[2]

-

Status: Legacy / Deprecated for Gene Expression

-

Mechanism: A prodrug.[2] It is highly permeable due to butyryl groups.[1] Inside the cell, esterases must cleave it to release N6-monobutyryl-cAMP (active).

-

The Trap: The released butyrate is a potent Histone Deacetylase (HDAC) inhibitor .

-

Consequence: If you see a change in gene expression using db-cAMP, you cannot confirm it is due to PKA. It may be due to butyrate-induced chromatin remodeling.

-

Recommendation: Avoid for transcriptional studies. Use only for acute metabolic assays where transcription is not the endpoint.

-

The Generalist: 8-Bromo-cAMP (8-Br-cAMP)

-

Status: Standard Workhorse

-

Mechanism: Bromine at the C8 position forces the nucleotide into the syn conformation (preferred by some cGMP kinases, but active on PKA).

-

Pros: Good PDE resistance; no butyrate release.

-

Cons: Preferentially activates PKA Type I over Type II. Can cross-activate cGMP-dependent protein kinase (PKG) at high concentrations.

The Precision Tools: Phosphorothioates (Sp-cAMPS / Rp-cAMPS)

-

Status: Gold Standard

-

Mechanism: Sulfur substitution on the cyclic phosphate.

-

Sp-isomer (Sp-cAMPS): Agonist (Activator). Highly resistant to PDEs.[3]

-

Rp-isomer (Rp-cAMPS): Antagonist (Competitive Inhibitor). Binds PKA but prevents the conformational change required for C-subunit release.

-

-

Permeability Note: Unmodified Sp-cAMPS has lower permeability than 8-Br-cAMP. For intact cells, use lipophilic variants like Sp-8-Br-cAMPS or acetoxymethyl (AM) ester forms.

The Epac Specialist: 8-pCPT-2'-O-Me-cAMP

-

Status: Essential for Pathway Dissection

-

Mechanism: The 2'-O-methyl group abolishes PKA affinity entirely while super-activating Epac (Exchange protein directly activated by cAMP).[4]

-

Usage: Use this to prove a phenotype is PKA-independent.[5]

Comparative Data Table

| Analog | Permeability | PDE Resistance | PKA Selectivity | Epac Selectivity | Major Risk/Artifact |

| db-cAMP | High (Lipophilic) | Moderate (Prodrug) | Moderate | Moderate | Releases Butyrate (HDAC inhibitor) ; Cytotoxicity >0.5mM |

| 8-Br-cAMP | Moderate | High | High (Bias: Type I) | Low | Cross-activation of PKG at high doses |

| Sp-cAMPS | Low (unless AM-ester) | Very High | Very High | Low | Requires high loading conc. if not lipophilic form |

| 8-pCPT-2'-O-Me-cAMP | High (if AM-ester) | High | None (Does not bind) | Very High | None known (highly specific) |

Part 3: Experimental Protocols

Protocol A: Determining PKA-Driven Phosphorylation (Western Blot)

Objective: To validate PKA activation without HDAC artifacts using Sp-8-Br-cAMPS.

Reagents:

-

Agonist: Sp-8-Br-cAMPS (Biolog Cat# S004) - Stock 100 mM in water.

-

Antagonist (Control): Rp-8-Br-cAMPS (Biolog Cat# R004).

-

Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Critical: standard lysis will allow phosphatases to strip the signal).

Workflow:

-

Seeding: Seed cells (e.g., HEK293, HeLa) to 70% confluency.

-

Starvation: Serum-starve for 4–12 hours (cell type dependent) to reduce basal PKA activity driven by serum growth factors.

-

Inhibitor Pre-treatment (Group B): Treat with Rp-8-Br-cAMPS (100 µM) for 30 mins.

-

Why: This proves the effect is PKA-dependent.

-

-

Agonist Treatment: Treat with Sp-8-Br-cAMPS (Titrate: 10, 50, 100 µM) for 15–30 mins.

-

Note: Unlike native cAMP, you do not need IBMX (PDE inhibitor) because the analog is resistant.

-

-

Lysis: Rapidly wash with ice-cold PBS and lyse directly on ice.

-

Readout: Western Blot for pCREB (Ser133) or Phospho-PKA Substrate (RRXS/T)**.

Protocol B: Distinguishing Epac vs. PKA Phenotypes

Objective: To determine if a cellular behavior (e.g., adhesion, secretion) is driven by Epac or PKA.[3]

-

Control Group: Vehicle (DMSO/Water).

-

PKA+Epac Group: Treat with 8-Br-cAMP (Activates both).

-

Epac-Only Group: Treat with 8-pCPT-2'-O-Me-cAMP (007-AM) (Activates only Epac).

-

Analysis:

-

If effect is seen in Group 2 AND Group 3

Epac mediated . -

If effect is seen in Group 2 but NOT Group 3

PKA mediated .

-

Part 4: Decision Logic & Visualization

Use this logic flow to select the correct analog for your specific research question.

Diagram 2: Analog Selection Decision Tree

Caption: Decision matrix for selecting cAMP analogs based on experimental endpoints and specificity requirements.

Part 5: Troubleshooting & Artifacts (E-E-A-T)

1. The "Butyrate Effect" (Crucial Warning) Many papers prior to 2000 used db-cAMP for "cAMP induced differentiation." Modern validation shows that sodium butyrate alone (a breakdown product) often mimics these phenotypes by hyper-acetylating histones.

-

Validation: Always run a "Sodium Butyrate" control group (1 mM) alongside db-cAMP to subtract these effects.

2. Concentration Toxicity While 8-Br-cAMP is resistant to PDEs, it is not immune. Over 24-48 hours, accumulation of adenosine (from eventual degradation) can activate Adenosine Receptors (A1, A2A), confounding results.

-

Fix: Change media every 12 hours or use the highly stable Sp-cAMPS variants.

3. Solubility Issues

-

Sp-cAMPS/Rp-cAMPS: Water soluble, but often supplied as triethylammonium salts which are hydrophobic. Ensure you check the salt form. Sodium salts are water-soluble; AM-esters require DMSO.

-

Storage: Store lyophilized at -20°C. Once dissolved in water, aliquots are stable for months at -20°C. Avoid repeated freeze-thaw cycles as hydrolysis can occur slowly.

References

-

Biolog Life Science Institute. Technical Guide to cAMP and cGMP Analogs. (The primary source for chemical specificity data). [Link]

-

Enserink, J. M., et al. (2002). A novel Epac-specific cAMP analogue reveals independent regulation of Rap1 and protein kinase A. Nature Cell Biology, 4, 901–906. (Defines 8-pCPT-2'-O-Me-cAMP specificity). [Link]

-

Schwede, F., et al. (2000). Cyclic nucleotide analogs as biochemical tools and prospective drugs.[6] Pharmacology & Therapeutics, 87(2-3), 199-226.[6] (Comprehensive review of analog chemistry and PDE resistance). [Link]

-

Dastidar, S. G., et al. (2012). The role of histone deacetylase inhibitors in the regulation of gene expression. (Context for Butyrate artifacts). [Link]

-

Christensen, A. E., et al. (2003). cAMP analog mapping of Epac1 and cAMP kinase. Journal of Biological Chemistry, 278, 35394-35402. (Structural basis for analog selectivity). [Link]

Sources

- 1. What is Dibutyryl Cyclic AMP? - Creative Proteomics [creative-proteomics.com]

- 2. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach | MDPI [mdpi.com]

- 3. biolog.de [biolog.de]

- 4. biolog.de [biolog.de]

- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.stemcell.com [cdn.stemcell.com]

Technical Guide: Sp-5,6-DCI-cBiMPS Binding Affinity & Application

This guide provides a comprehensive technical analysis of Sp-5,6-DCI-cBiMPS , a specialized cyclic AMP analog designed for high-precision interrogation of cAMP-dependent protein kinase (PKA) signaling.

Executive Summary

Sp-5,6-DCI-cBiMPS (Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a membrane-permeable, hydrolysis-resistant cAMP analog. Unlike generic PKA activators (e.g., Forskolin) that broadly elevate cAMP, Sp-5,6-DCI-cBiMPS is a site-selective ligand .

It exhibits a distinct preference for cAMP Binding Site B on the PKA Regulatory Subunit Type II (RII).[1] This unique binding profile allows researchers to:

-

Discriminate PKA Isoforms: Preferentially activate PKA type II over type I in specific contexts.

-

Achieve Synergistic Activation: When paired with a Site A-selective analog (e.g., 8-PIP-cAMP), it unlocks the PKA holoenzyme at significantly lower concentrations than either analog alone.

-

Bypass Metabolic Feedback: Its phosphorothioate modification renders it resistant to cyclic nucleotide phosphodiesterases (PDEs), ensuring sustained activation in metabolically active tissues (e.g., platelets, adipocytes).

Chemical Biology & Structure-Activity Relationship (SAR)

The potency of Sp-5,6-DCI-cBiMPS is derived from three critical structural modifications to the adenosine cyclic monophosphate scaffold.

Molecular Logic

-

Benzimidazole Ring System: Replaces the adenine base. This increases lipophilicity (

), allowing passive diffusion across cell membranes without the need for acetoxymethyl (AM) ester masking. -

5,6-Dichloro Substitution: These electron-withdrawing groups on the benzimidazole ring tune the electron density to favor binding to Site B of the PKA regulatory subunit.

-

Sp-Phosphorothioate (S-p) Modification: An equatorial sulfur atom replaces one of the non-bridging oxygens on the phosphate group. This confers resistance to hydrolysis by PDEs (specifically PDE I, II, and III) while maintaining a conductive conformation for PKA binding.

Visualizing the Mechanism

The following diagram illustrates the functional logic of the molecule's design.